3,5-Dimethyl-3'-iodobenzophenone
Overview
Description
3,5-Dimethyl-3’-iodobenzophenone is a chemical compound that belongs to the class of benzophenones. It is characterized by the presence of two benzene rings connected by a carbonyl group, with methyl groups at the 3 and 5 positions on one ring and an iodine atom at the 3’ position on the other ring. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-3’-iodobenzophenone typically involves the iodination of 3,5-dimethylbenzophenone. One common method is the Sandmeyer reaction, where 3,5-dimethylbenzophenone is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the 3’ position .
Industrial Production Methods
For industrial production, the process may involve the use of halogenated hydrocarbon catalysts such as methyl iodide or n-bromobutane. These catalysts are premixed with 3,5,5-trimethyl-2-cyclohexene-1-ketone and then fed into a tubular reactor under conditions of 400 to 600°C and 1 to 5 atm pressure. This method can reduce the consumption of catalysts and increase conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-3’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or sodium methoxide.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium azide or sodium methoxide in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of azido or methoxy derivatives.
Oxidation: Formation of 3,5-dimethyl-3’-iodobenzoic acid.
Reduction: Formation of 3,5-dimethyl-3’-iodobenzhydrol.
Scientific Research Applications
3,5-Dimethyl-3’-iodobenzophenone is used in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-3’-iodobenzophenone involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and other biomolecules. The carbonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylbenzophenone: Lacks the iodine atom, making it less reactive in halogen bonding.
3-Iodo-4,5-dimethylbenzophenone: Similar structure but with different substitution pattern, affecting its reactivity and applications.
3,5-Dimethyl-4’-iodobenzophenone: Iodine atom at a different position, leading to different chemical properties.
Uniqueness
3,5-Dimethyl-3’-iodobenzophenone is unique due to the specific positioning of the iodine atom and methyl groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific halogen bonding interactions and steric effects .
Properties
IUPAC Name |
(3,5-dimethylphenyl)-(3-iodophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO/c1-10-6-11(2)8-13(7-10)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUCABXRIMAAEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)I)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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